The primary source of Loloatin B is the marine bacterium Bacillus amyloliquefaciens, which was initially isolated from strawberry cultures. This bacterium is known for its ability to produce various cyclic lipopeptides, including Loloatin B. The marine environment, particularly sediments near Turnagain Island, has been a rich source for isolating such bioactive compounds .
Loloatin B belongs to the class of cyclic decapeptides, which are characterized by their cyclic structure formed by linking amino acids through peptide bonds. It is classified as an antibiotic due to its ability to inhibit bacterial growth, making it a candidate for therapeutic applications in treating infections caused by resistant bacterial strains .
The synthesis of Loloatin B involves solid-phase peptide synthesis techniques. The process typically begins with the assembly of protected amino acids on a solid support, followed by deprotection and coupling reactions to form the cyclic structure. Specific reagents and conditions are used to ensure the correct stereochemistry and cyclization of the peptide .
Loloatin B has a complex cyclic structure consisting of ten amino acid residues arranged in a specific sequence that contributes to its antimicrobial properties. The molecular formula is C₅₁H₆₉N₁₁O₁₁S, and it features a unique arrangement of hydrophobic and hydrophilic regions that enhance its interaction with bacterial membranes .
This notation indicates the specific sequence and cyclic nature of the peptide .
Loloatin B undergoes various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of its structure. Additionally, it can participate in ligand-receptor interactions that trigger biological responses in target cells.
The mechanism through which Loloatin B exerts its antibacterial effects primarily involves disrupting bacterial cell membranes. It binds to specific components of the membrane, leading to increased permeability and eventual cell lysis.
Research indicates that Loloatin B has a high affinity for lipid bilayers typical of Gram-positive bacteria, which lack an outer membrane compared to Gram-negative bacteria. This specificity enhances its effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus and Vancomycin-resistant enterococci .
Relevant analyses indicate that these properties are critical for determining the compound's formulation in pharmaceutical applications .
Loloatin B holds significant potential in scientific research and therapeutic applications due to its antibiotic properties. It is primarily investigated for:
Loloatin B was first isolated from a tropical marine bacterium (strain PNG-276) recovered from the Great Barrier Reef in Papua New Guinea. The producer strain was cultured from tissues of a marine worm, indicating a potential host-associated ecological niche [2] [3]. Marine Bacillus species thrive in diverse habitats, including sediments, where they compete under high-salinity, low-nutrient, and high-pressure conditions. These environments drive the evolution of specialized antimicrobial compounds like loloatins as competitive tools [1] [6]. The strain was isolated using baiting techniques with complex media (e.g., containing peptone and yeast extract), followed by bioactivity-guided fractionation of ethyl acetate extracts [3] [4].
Initial taxonomic studies identified the loloatin producer as a Bacillus sp. based on 16S rDNA sequencing and morphological characteristics [4]. However, advances in phylogenetics led to its reclassification under Brevibacillus laterosporus, a Gram-positive, spore-forming bacterium distinguished by a unique canoe-shaped parasporal body (CSPB) attached to its spore [9]. Genomic analysis of B. laterosporus reveals that ~8% of its genome is dedicated to secondary metabolite biosynthesis, including nonribosomal peptide synthetase (NRPS) clusters essential for cyclic peptide production [1] [9]. Key features of the genome include:
Table 1: Genomic Features of Loloatin-Producing Brevibacillus laterosporus
| Genomic Characteristic | Functional Role | Implication for Loloatin B |
|---|---|---|
| NRPS gene cluster (lbL) | Peptide backbone assembly | Encodes 10-module NRPS for decapeptide synthesis |
| Halogenase gene lbHal | Chlorination of tryptophan | Confers structural uniqueness and bioactivity |
| ABC transporter genes | Compound export | Enhances extracellular yield |
| Two-component regulatory system | Environmental sensing | Modulates expression under nutrient stress |
Loloatins A–D (discovered 1999) represent a milestone in marine antibiotic research. Their identification followed the 1966 discovery of pentabromopseudilin (the first marine antibiotic) and preceded anti-MRSA compounds like thiomarinols (1997) and abyssomicins (2000s) [1] [6]. The timeline reflects a shift toward targeted screening of marine bacteria for Gram-positive activity:
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